1H-Tetrazole-1-acetic acid, 5-(4-chlorophenyl)-, ethyl ester

Description

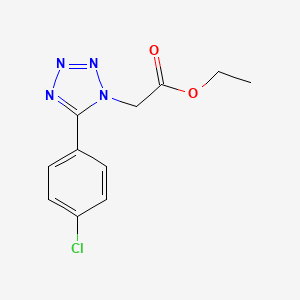

1H-Tetrazole-1-acetic acid, 5-(4-chlorophenyl)-, ethyl ester (CAS: 64300-46-5) is a heterocyclic compound with the molecular formula C₁₁H₁₁ClN₄O₂ and a molar mass of 266.68 g/mol . Structurally, it consists of a tetrazole ring substituted at the 1-position with an acetic acid ethyl ester group and at the 5-position with a 4-chlorophenyl moiety. The tetrazole ring, a five-membered aromatic system containing four nitrogen atoms, confers high stability and polarity, while the 4-chlorophenyl group introduces hydrophobic and electron-withdrawing characteristics. The ethyl ester moiety enhances solubility in organic solvents, making the compound suitable for synthetic and pharmaceutical applications .

Properties

CAS No. |

64300-46-5 |

|---|---|

Molecular Formula |

C11H11ClN4O2 |

Molecular Weight |

266.68 g/mol |

IUPAC Name |

ethyl 2-[5-(4-chlorophenyl)tetrazol-1-yl]acetate |

InChI |

InChI=1S/C11H11ClN4O2/c1-2-18-10(17)7-16-11(13-14-15-16)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3 |

InChI Key |

CJBVZEDZCJLNTP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C(=NN=N1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1H-Tetrazole-1-acetic acid, 5-(4-chlorophenyl)-, ethyl ester involves several steps. One common method is the reaction of 4-chlorobenzyl cyanide with sodium azide in the presence of a catalyst to form the tetrazole ring. This intermediate is then reacted with ethyl bromoacetate to yield the final product . The reaction conditions typically involve moderate temperatures and the use of solvents such as acetonitrile or dimethylformamide.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Hydrolysis and Saponification

The ethyl ester group undergoes base-catalyzed hydrolysis to form the corresponding carboxylic acid:

Reaction:

Conditions:

Table 2: Hydrolysis Byproducts and Purity

| Byproduct | Source | Mitigation Strategy |

|---|---|---|

| Unreacted ester | Incomplete hydrolysis | Extended reaction time (6–8 hours) |

| Sodium salts | Excess base | Acidification to pH 2–3 |

Substitution Reactions

The chlorophenyl group participates in nucleophilic aromatic substitution (NAS) , though limited data exists. Patent suggests reactivity with strong nucleophiles (e.g., amines) under specific conditions:

Reaction:

Challenges:

-

Steric hindrance from the tetrazole ring reduces NAS efficiency.

-

Competing side reactions (e.g., ester hydrolysis) require anhydrous conditions .

Stability and Thermal Decomposition

The compound decomposes at elevated temperatures (>150°C), releasing nitrogen gas and forming chlorinated aromatic byproducts. Thermal stability studies indicate:

Comparative Reactivity with Analogues

| Reaction Type | This Compound | 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester |

|---|---|---|

| Hydrolysis Rate | Moderate | Faster (due to electron-withdrawing Cl) |

| NAS Reactivity | Low | Moderate (Cl enhances electrophilicity) |

| Thermal Stability | High | Lower (Cl reduces stability) |

Key Findings from Patent Literature :

-

Safety: Synthesis avoids hazardous HN₃ intermediates, enhancing process safety.

-

Scalability: Reactions achieve >95% purity without chromatography.

-

Versatility: The ethyl ester serves as a precursor for further functionalization (e.g., amidation, alkylation).

Scientific Research Applications

1H-Tetrazole-1-acetic acid, 5-(4-chlorophenyl)-, ethyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-Tetrazole-1-acetic acid, 5-(4-chlorophenyl)-, ethyl ester involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Table 1: Comparison of Tetrazole Derivatives

Key Observations :

- Substituent Effects : The ethyl ester group in the target compound increases hydrophilicity compared to the methyl or thioether substituents in other tetrazoles .

Pyrazole and Imidazole Analogues

Table 2: Comparison with Pyrazole/Imidazole Derivatives

Key Observations :

- Ring Stability : Tetrazoles (4 nitrogen atoms) are more thermally stable and acidic than pyrazoles (2 nitrogen atoms) or imidazoles (2 nitrogen atoms), influencing their reactivity in synthetic pathways .

- Biological Activity : Pyrazole derivatives with 4-chlorophenyl groups (e.g., ) are explored as anticancer agents, suggesting that the target tetrazole may share similar bioactivity due to structural parallels .

Ester-Functionalized Chlorophenyl Compounds

Table 3: Comparison of Ester-Containing Analogues

Key Observations :

- Ester Reactivity : The target tetrazole’s ethyl ester group may hydrolyze faster than chlorobenzilate’s ester due to the electron-withdrawing tetrazole ring enhancing electrophilicity .

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for analogous tetrazoles (e.g., cycloaddition reactions), though yields and purity depend on substituent steric and electronic effects .

- Spectroscopic Signatures : IR and NMR data for the ethyl ester and tetrazole moieties align with trends observed in structurally related compounds (e.g., C=O stretches at ~1700–1735 cm⁻¹) .

- Pharmacological Potential: The 4-chlorophenyl group, prevalent in bioactive molecules (e.g., antifungal agents), suggests the target compound merits evaluation in drug discovery pipelines .

Biological Activity

1H-Tetrazole-1-acetic acid, 5-(4-chlorophenyl)-, ethyl ester (CAS No. 64300-46-5) is a heterocyclic compound notable for its tetrazole ring structure, which contributes to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential antimicrobial, anti-inflammatory, and anticancer properties.

- Molecular Formula : C11H11ClN4O2

- Molecular Weight : 266.69 g/mol

- Structure : Characterized by a tetrazole ring and a 4-chlorophenyl substituent, enhancing its solubility and bioavailability.

Antimicrobial Properties

Research indicates that 1H-tetrazole-1-acetic acid derivatives exhibit significant antimicrobial activities. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways due to the mimicry of natural substrates by the tetrazole moiety .

Antifungal Activity

In addition to antibacterial effects, preliminary investigations reveal antifungal activity against pathogens such as Aspergillus flavus and Candida albicans. The tetrazole structure appears to enhance binding affinity to fungal enzymes, thereby inhibiting their growth .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. Studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human monocytic cell lines. This anti-inflammatory action is attributed to the inhibition of specific signaling pathways involved in inflammation .

Anticancer Potential

This compound has demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). In vitro assays indicated a significant reduction in cell viability, with IC50 values suggesting effective antiproliferative activity. The compound's ability to target specific molecular pathways involved in cancer cell proliferation is under investigation .

The biological activity of this compound is largely attributed to its structural features:

- Tetrazole Ring : This moiety mimics carboxylate groups found in natural substrates, allowing for effective binding to enzymes and receptors.

- Ethyl Ester Group : Enhances solubility and bioavailability, facilitating better absorption in biological systems.

Case Studies

- Antimicrobial Study : A comparative study showed that derivatives of 1H-tetrazole exhibited higher antibacterial activity than traditional antibiotics against resistant strains .

- Cytotoxicity Assay : In a study assessing the cytotoxic effects on various cancer cell lines, the compound demonstrated over 50% inhibition of cell growth at lower concentrations compared to standard chemotherapeutics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-(4-chlorophenyl)-1,3,4-oxadiazole | Oxadiazole Ring | Different reactivity due to oxygen atoms |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole | Thiadiazole Ring | Contains sulfur; alters chemical properties |

| 5-(4-chlorophenyl)-1,2,4-triazole | Triazole Ring | Exhibits different biological activities |

The distinct tetrazole structure of 1H-tetrazole-1-acetic acid enhances its potential as a pharmacological agent compared to other similar compounds lacking this feature.

Q & A

What are the established synthetic methodologies for 1H-Tetrazole-1-acetic acid, 5-(4-chlorophenyl)-, ethyl ester, and how do reaction conditions influence yield and purity?

Level : Basic

Answer :

The synthesis typically involves alkylation of the tetrazole nitrogen with ethyl bromoacetate or esterification of pre-formed tetrazole-acetic acid derivatives. Key methodologies include:

- Alkylation route : Reacting 5-(4-chlorophenyl)-1H-tetrazole with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) in DMF at 60°C for 12 hours. This method yields ~45–55% but requires strict moisture exclusion to prevent hydrolysis .

- Esterification route : Coupling 1H-tetrazole-1-acetic acid with ethanol using H₂SO₄ as a catalyst under reflux. This approach offers higher purity but requires careful temperature control to avoid thermal degradation .

Table 1 : Comparison of Synthetic Routes

| Method | Reactants | Conditions | Yield | Key Challenges |

|---|---|---|---|---|

| Alkylation | 5-(4-chlorophenyl)-1H-tetrazole + ethyl bromoacetate | K₂CO₃/DMF, 60°C, 12h | 45–55% | Moisture sensitivity |

| Esterification | 1H-Tetrazole-1-acetic acid + ethanol | H₂SO₄ (cat.), reflux | 60–70% | Thermal instability of product |

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Level : Basic

Answer :

- IR Spectroscopy : Identifies functional groups (e.g., tetrazole ring vibrations at ~1625 cm⁻¹ and ester C=O stretches at ~1720 cm⁻¹) .

- ¹H NMR : Resolves conformational isomers; for example, split peaks for the ethyl ester group due to restricted rotation around the carbonyl bond. DMSO-d₆ is preferred for observing NH protons (δ ~8.6 ppm) .

- X-ray Crystallography : SHELX refinement is used to determine solid-state conformation, particularly for resolving rotational isomerism observed in solution-phase NMR .

How can researchers optimize reaction conditions to mitigate low yields during ethyl ester formation?

Level : Advanced

Answer :

Low yields often stem from competing hydrolysis or incomplete alkylation. Strategies include:

- Solvent Optimization : Use anhydrous DMF or THF to suppress hydrolysis. Polar aprotic solvents enhance nucleophilicity of the tetrazole nitrogen .

- Catalyst Screening : Replace H₂SO₄ with DCC/DMAP in esterification to reduce side reactions .

- Microwave-Assisted Synthesis : Shorten reaction times (e.g., 2 hours vs. 12 hours) while maintaining yields >50%, as demonstrated for analogous tetrazole derivatives .

How can computational methods address discrepancies in NMR data or predict biological activity?

Level : Advanced

Answer :

- Conformational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model rotational barriers and predict dominant conformers, reconciling split NMR peaks .

- Toxicity Prediction : Tools like ProTox-II or ADMET predictors evaluate acute toxicity (e.g., LD₅₀) and bioavailability, guiding prioritization of derivatives for in vitro testing .

- Docking Studies : Molecular docking against target proteins (e.g., cyclooxygenase-2) can predict anti-inflammatory potential, leveraging structural similarities to 5-(4-carboxyphenyl)-tetrazole derivatives .

What experimental approaches resolve conflicting crystallographic data for tetrazole derivatives?

Level : Advanced

Answer :

- High-Resolution Crystallography : Use SHELXL for refinement of twinned or high-symmetry crystals. For example, the title compound’s tetrazole ring geometry (bond angles ±0.02Å precision) was resolved using SHELX in a P2₁/c space group .

- Variable-Temperature XRD : Identifies phase transitions or dynamic disorder, common in flexible ester-containing compounds.

- Complementary Spectroscopy : Cross-validate with solid-state NMR to confirm hydrogen-bonding patterns observed in XRD .

How can researchers design stability studies for this compound under varying pH and temperature conditions?

Level : Advanced

Answer :

- Hydrolysis Kinetics : Monitor ester degradation via HPLC at pH 1–13 (e.g., 0.1M HCl and NaOH at 37°C). The ethyl ester group hydrolyzes rapidly under alkaline conditions (t₁/₂ < 1 hour at pH 12) .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td ~180°C) to guide storage conditions .

- Light Exposure Tests : UV-Vis spectroscopy tracks photodegradation; tetrazole rings are prone to UV-induced ring-opening .

What strategies differentiate this compound’s bioactivity from structurally similar tetrazole derivatives?

Level : Advanced

Answer :

- Structure-Activity Relationship (SAR) Studies : Compare with analogs like 5-phenyltetrazole (lower solubility) or 1H-tetrazole-5-carboxylic acid (enhanced hydrogen-bonding capacity). The 4-chlorophenyl and ethyl ester groups in the title compound improve lipophilicity (logP ~2.5), favoring membrane penetration .

- In Vitro Assays : Test inhibition of COX-2 or ACE enzymes, leveraging the tetrazole’s zinc-binding affinity. IC₅₀ values can be benchmarked against known inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.